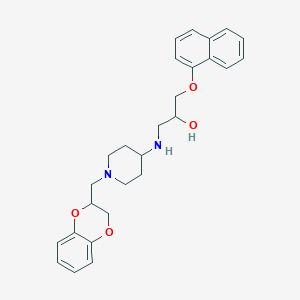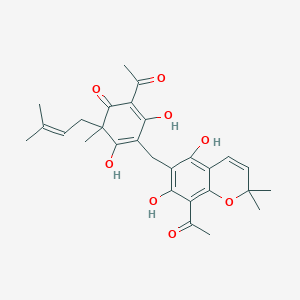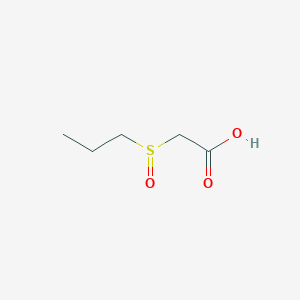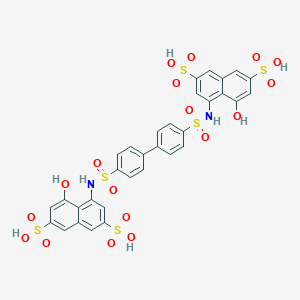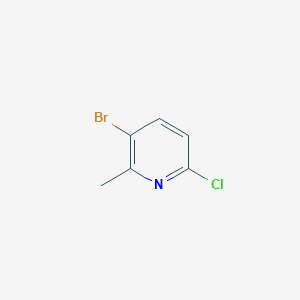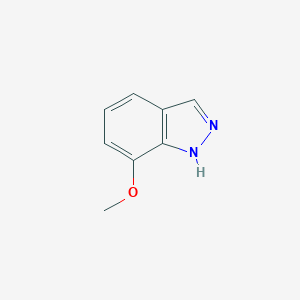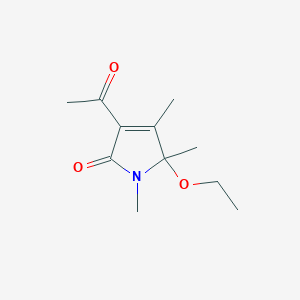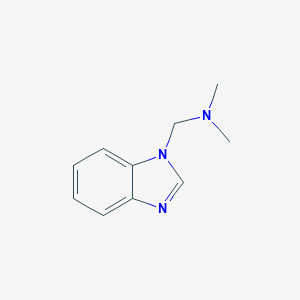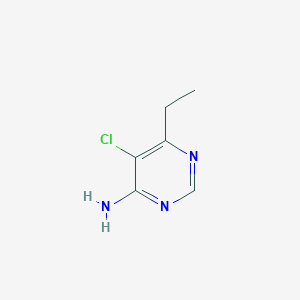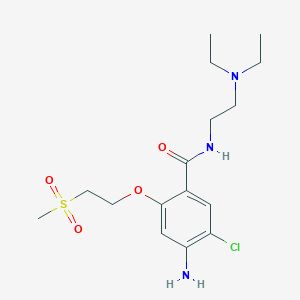![molecular formula C13H12N4 B163984 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1246471-10-2](/img/structure/B163984.png)
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in the inflammatory response, tumor growth, and microbial proliferation. Additionally, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in tumor cells and inhibit microbial growth. Furthermore, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine in lab experiments include its high yield and purity, as well as its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Furthermore, research could investigate the potential use of this compound as a photoresponsive material for optoelectronic devices. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has potential as a photoresponsive material for optoelectronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a multi-step process that involves the condensation of 4-aminobenzonitrile with 2-cyanopyridine, followed by reduction and cyclization steps. The final product is obtained in good yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have potential as a photoresponsive material for optoelectronic devices.
Propiedades
Número CAS |
1246471-10-2 |
|---|---|
Nombre del producto |
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine |
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C13H12N4/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,14-15H2 |
Clave InChI |
ZPYQDVFCCVBVSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




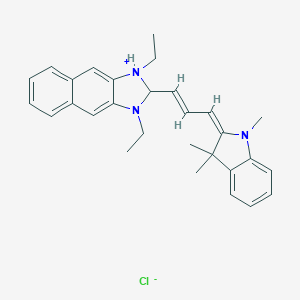

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
